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molecular formula C6Cl5NO2<br>NO2C6H4Cl B1680406 Pentachloronitrobenzene CAS No. 82-68-8

Pentachloronitrobenzene

Cat. No. B1680406
M. Wt: 295.3 g/mol
InChI Key: LKPLKUMXSAEKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04138438

Procedure details

Into a three-neck 300 ml flask equipped with a mechanical agitator, thermometer and condenser was charged 50 g of 99.7% pure powdered pentachlorobenzene which was heated to 105°-110° C. by means of an oil bath. The flask was then charged with 113 g of mixed nitric acid which contained 16.5% by weight nitric acid and 83.5% by weight sulfuric acid. This mixed nitric acid was gradually added over a period of three hours while the reaction mixture was stirred. Following this addition, the reaction mixture was heated to 125° C. for one hour, followed by further heating at 140° C. for one hour. Then, 7 g of HCl was gradually added over a time period of 15 minutes. After said HCl addition, the reaction mixture was heated again to raise the reaction temperature to 145° C. and to form a liquid melt of pentachloronitrobenzene. The reaction mixture was maintained at this temperature for 15 minutes. Next, the reaction mixture was cooled to 30°-70° C. by removal of the oil bath and by blowing cool air on the flask for about 15 minutes. The reaction mixture was then filtered by suction. The pentachloronitrobenzene product in the filter cake was pressed dry and washed twice with 100 ml water each time. After drying at reduced pressure (20 tor), the product was analyzed by Vapor Phase Chromatography (VPC). In this specific example, the product was of exceptional quality with an assay of 99.20% pentachloronitrobenzene, 0.05% pentachlorobenzene and 0.37% hexachlorobenzene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[C:4]([Cl:10])[C:5]([Cl:9])=[C:6]([Cl:8])[CH:7]=1.[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O.Cl>>[Cl:1][C:2]1[C:7]([N+:12]([O-:14])=[O:13])=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)Cl)Cl)Cl)Cl
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Six
Name
Quantity
7 g
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-neck 300 ml flask equipped with a mechanical agitator
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 105°-110° C. by means of an oil bath
ADDITION
Type
ADDITION
Details
this addition
TEMPERATURE
Type
TEMPERATURE
Details
by further heating at 140° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated again
TEMPERATURE
Type
TEMPERATURE
Details
to raise the reaction temperature to 145° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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